molecular formula C15H25N3OS B5663876 (3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol

(3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol

Cat. No.: B5663876
M. Wt: 295.4 g/mol
InChI Key: DNRQOBIMJWOUBW-HUUCEWRRSA-N
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Description

(3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol is a complex organic compound that features a piperidine ring, a thiophene group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperidine ring or the thiophene group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperidine or thiophene derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(4-methylpiperazin-1-yl)-1-(phenylmethyl)piperidin-3-ol: Similar structure but with a phenyl group instead of a thiophene group.

    (3R,4R)-4-(4-methylpiperazin-1-yl)-1-(pyridin-3-ylmethyl)piperidin-3-ol: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

The presence of the thiophene group in (3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

(3R,4R)-4-(4-methylpiperazin-1-yl)-1-(thiophen-3-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-16-5-7-18(8-6-16)14-2-4-17(11-15(14)19)10-13-3-9-20-12-13/h3,9,12,14-15,19H,2,4-8,10-11H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRQOBIMJWOUBW-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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